Cas no 1431470-22-2 (2-Pyridinecarbonitrile, 5-(3-formylphenyl)-)

2-Pyridinecarbonitrile, 5-(3-formylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarbonitrile, 5-(3-formylphenyl)-
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- Inchi: 1S/C13H8N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8-9H
- InChI Key: SXTSYQLHRGJPET-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC=C(C2=CC=CC(C=O)=C2)C=C1
2-Pyridinecarbonitrile, 5-(3-formylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6503897-5.0g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95.0% | 5.0g |
$2525.0 | 2025-03-14 | |
Enamine | EN300-6503897-10.0g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95.0% | 10.0g |
$3746.0 | 2025-03-14 | |
Aaron | AR028WD3-50mg |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95% | 50mg |
$303.00 | 2025-02-17 | |
Aaron | AR028WD3-500mg |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95% | 500mg |
$959.00 | 2025-02-17 | |
1PlusChem | 1P028W4R-5g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95% | 5g |
$3183.00 | 2024-06-20 | |
1PlusChem | 1P028W4R-10g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95% | 10g |
$4692.00 | 2024-06-20 | |
1PlusChem | 1P028W4R-100mg |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95% | 100mg |
$434.00 | 2024-06-20 | |
Enamine | EN300-6503897-2.5g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-14 | |
Enamine | EN300-6503897-0.1g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95.0% | 0.1g |
$301.0 | 2025-03-14 | |
Enamine | EN300-6503897-1.0g |
5-(3-formylphenyl)pyridine-2-carbonitrile |
1431470-22-2 | 95.0% | 1.0g |
$871.0 | 2025-03-14 |
2-Pyridinecarbonitrile, 5-(3-formylphenyl)- Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on 2-Pyridinecarbonitrile, 5-(3-formylphenyl)-
Introduction to 2-Pyridinecarbonitrile, 5-(3-formylphenyl)- (CAS No. 1431470-22-2)
2-Pyridinecarbonitrile, 5-(3-formylphenyl)-, identified by its CAS number 1431470-22-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of a nitrile group and a formyl substituent at the 5th position of the pyridine ring imparts unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 2-Pyridinecarbonitrile, 5-(3-formylphenyl)- make it a versatile building block for the synthesis of more complex molecules. The nitrile group (–CN) is known for its ability to participate in various chemical reactions, including nucleophilic addition, cyclization, and condensation reactions. Additionally, the formyl group (–CHO) serves as an active aldehyde moiety, enabling condensation reactions with amines or other nucleophiles to form Schiff bases or other functionalized derivatives. These reactivity patterns have been exploited in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The combination of the pyridine core with electron-withdrawing groups such as the nitrile and formyl substituents enhances the compound's interaction with biological targets. Studies have shown that such modifications can improve binding affinity and selectivity towards enzymes and receptors involved in various disease pathways.
One of the most compelling areas of research involving 2-Pyridinecarbonitrile, 5-(3-formylphenyl)- is its application in the development of small-molecule inhibitors for therapeutic use. For instance, researchers have investigated its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The formyl group provides a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of these compounds. Preclinical studies have demonstrated promising results in vitro and in vivo, suggesting their potential as lead compounds for further drug development.
The synthesis of 2-Pyridinecarbonitrile, 5-(3-formylphenyl)- involves multi-step organic transformations that highlight the compound's synthetic utility. One common synthetic route involves the condensation of 3-formylbenzaldehyde with cyanopyridine under basic conditions. This reaction proceeds via nucleophilic addition followed by dehydration, yielding the desired product in good yields. The reaction conditions can be optimized to improve purity and scalability, making it suitable for industrial applications.
The compound's unique electronic properties also make it an attractive candidate for material science applications. Pyridine derivatives are known for their ability to act as ligands in coordination chemistry, forming complexes with transition metals that exhibit catalytic activity. The nitrile and formyl groups can coordinate with metal centers, facilitating various catalytic transformations such as cross-coupling reactions and oxidation processes. These findings open up new avenues for using 2-Pyridinecarbonitrile, 5-(3-formylphenyl)- in catalytic systems.
In conclusion, 2-Pyridinecarbonitrile, 5-(3-formylphenyl)- (CAS No. 1431470-22-2) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications and derivatives of this compound, underscoring its importance in modern chemical synthesis and drug discovery.
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